molecular formula C19H15NO2S B2752095 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate CAS No. 331460-63-0

4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate

Cat. No.: B2752095
CAS No.: 331460-63-0
M. Wt: 321.39
InChI Key: WIDLHTQWNGNLRN-DEDYPNTBSA-N
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Description

4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate is a chemical compound with the molecular formula C19H15NO2S It is known for its unique structure, which includes a thiophene ring, an imine group, and a benzoate ester

Scientific Research Applications

4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate typically involves the condensation of 4-formylphenyl 4-methylbenzoate with thiophen-2-ylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium acetate. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the imine bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate is not fully understood. it is believed to interact with various molecular targets through its imine and thiophene groups. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl benzoate
  • 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-chlorobenzoate
  • 4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-nitrobenzoate

Uniqueness

4-[(1E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate is unique due to the presence of the methyl group on the benzoate ester, which can influence its reactivity and biological activity.

Properties

IUPAC Name

[4-[(E)-thiophen-2-yliminomethyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S/c1-14-4-8-16(9-5-14)19(21)22-17-10-6-15(7-11-17)13-20-18-3-2-12-23-18/h2-13H,1H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDLHTQWNGNLRN-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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